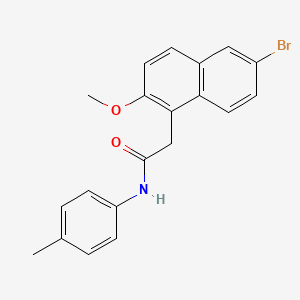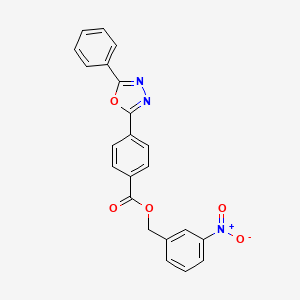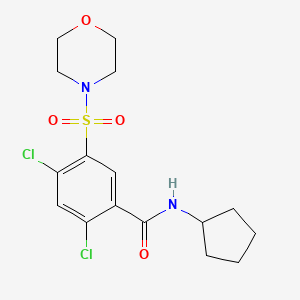
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
概要
説明
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a naphthalene ring substituted with a bromine atom and a methoxy group, as well as an acetamide group attached to a methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide typically involves the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Acetamide Formation: The acetamide group can be formed by reacting the brominated and methoxylated naphthalene with acetic anhydride (CH3CO)2O and an amine, such as 4-methylaniline.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium cyanide (NaCN) can be employed for substitution reactions.
Major Products
Oxidation: Products may include 6-bromo-2-formylnaphthalene or 6-bromo-2-carboxynaphthalene.
Reduction: The major product would be 2-methoxynaphthalen-1-yl-N-(4-methylphenyl)acetamide.
Substitution: Products depend on the nucleophile used, such as 2-(6-methoxy-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It could be used in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology
Pharmacology: The compound may be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
Therapeutics: Research may focus on its efficacy and safety as a therapeutic agent for treating specific diseases or conditions.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-(6-chloro-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
- 2-(6-fluoro-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
- 2-(6-iodo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and acetamide moiety can influence its reactivity, stability, and interactions with biological targets.
特性
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c1-13-3-7-16(8-4-13)22-20(23)12-18-17-9-6-15(21)11-14(17)5-10-19(18)24-2/h3-11H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTVCRPKFZGYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromobenzyl 2-[(4-nitrophenyl)sulfonyl]benzoate](/img/structure/B3542504.png)


![2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-methylacetamide](/img/structure/B3542522.png)

![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3542534.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3542558.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B3542559.png)
![N-({[5-(butyrylamino)-2-chlorophenyl]amino}carbonothioyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3542564.png)
![7-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3542571.png)
![3-chloro-4-ethoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3542573.png)
![N-(4-chloro-3-{[(naphthalen-2-yloxy)acetyl]amino}phenyl)butanamide](/img/structure/B3542581.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3542598.png)
